2,4-Dichloro-6-fluorophenol

Quality Control Procurement Analytical Chemistry

2,4-Dichloro-6-fluorophenol (CAS 344-21-8) offers a unique 2,4-dichloro-6-fluoro substitution pattern that enhances acidity (pKa 6.80) and enables regioselective SNAr reactions for precise drug and agrochemical synthesis. Unlike common analogs, its mixed halogenation provides distinct electronic properties essential for predictable functionalization in cross-coupling and material science applications.

Molecular Formula C6H3Cl2FO
Molecular Weight 180.99 g/mol
CAS No. 344-21-8
Cat. No. B1590019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-fluorophenol
CAS344-21-8
Molecular FormulaC6H3Cl2FO
Molecular Weight180.99 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)O)Cl)Cl
InChIInChI=1S/C6H3Cl2FO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H
InChIKeyNQLVRAWNANTXSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-6-fluorophenol CAS 344-21-8: Technical Specifications and Procurement-Grade Purity


2,4-Dichloro-6-fluorophenol (CAS 344-21-8) is a halogenated phenolic compound with the molecular formula C6H3Cl2FO and a molecular weight of 180.99 g/mol [1]. It is characterized as a white crystalline solid with a melting point of 70-72°C and a predicted pKa of 6.80±0.23 . This compound is primarily utilized as a key intermediate in organic synthesis, where its specific pattern of chlorine and fluorine substituents enables its use in the development of pharmaceuticals and agrochemicals .

The Non-Interchangeability of 2,4-Dichloro-6-fluorophenol (CAS 344-21-8) with Other Halophenols


While 2,4-Dichloro-6-fluorophenol (DCFP) belongs to the broader class of halogenated phenols, its unique substitution pattern—chlorine at the 2 and 4 positions and a fluorine at the 6 position—dictates a specific reactivity profile that is not shared by its close structural analogs. Attempts to substitute DCFP with more common analogs like 2,4-dichlorophenol (lacking the 6-fluoro group) or 2,6-dichloro-4-fluorophenol (an isomeric variant) would introduce different electronic and steric properties. Such changes fundamentally alter the molecule's behavior in key applications, particularly its regioselectivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions , as well as the physicochemical properties of the final synthesized compound [1].

Quantitative Differentiation of 2,4-Dichloro-6-fluorophenol: Head-to-Head Comparisons with Structural Analogs


Purity and Quality Control: Procurement-Grade Assurance of ≥97% for 2,4-Dichloro-6-fluorophenol

For procurement in research and development, high purity is a non-negotiable requirement. 2,4-Dichloro-6-fluorophenol is available from multiple commercial suppliers with a standard purity specification of at least 97%, with some offering material at ≥98% purity . This high level of purity is essential for reproducible results in sensitive applications like HPLC, GC-MS, and as a building block in complex syntheses .

Quality Control Procurement Analytical Chemistry

Enhanced Acidity: A Predictive Comparison of 2,4-Dichloro-6-fluorophenol's pKa

The acidity of a phenol influences its reactivity, solubility, and biological interactions. 2,4-Dichloro-6-fluorophenol has a predicted pKa of 6.80±0.23 . This is significantly lower (more acidic) than the predicted pKa of its non-fluorinated analog, 2,4-dichlorophenol, which is reported to have a pKa of 7.89 .

Physical Chemistry Reactivity Solubility

Regioselective Functionalization: Ortho-Fluorine Activation for Nucleophilic Aromatic Substitution (SNAr)

The presence of a fluorine atom ortho to the site of nucleophilic attack in aromatic systems can exert an activating influence on SNAr reactions [1]. In 2,4-dichloro-6-fluorophenol, the 6-fluoro group activates the ring toward nucleophilic substitution compared to non-fluorinated analogs like 2,4-dichlorophenol. Furthermore, the 4-chloro position is a preferred site for initial nucleophilic attack in related dichloro derivatives [2], suggesting DCFP offers a specific, tunable site for sequential functionalization not available in less substituted or differently substituted phenols.

Organic Synthesis SNAr Cross-Coupling

Structural Differentiation from Isomers: Steric and Electronic Impact on Reactivity

A direct comparison with its positional isomer, 2,6-dichloro-4-fluorophenol (CAS 392-71-2), highlights the critical role of substitution pattern. In the 2,4,6-substitution pattern, the chlorine and fluorine atoms are arranged differently, which affects its chemical properties . The ortho-fluoro group in 2,4-dichloro-6-fluorophenol creates a unique steric and electronic environment adjacent to the reactive hydroxyl group, which is absent in the 4-fluoro isomer.

Chemical Structure Isomerism SAR

Defined Application Scenarios for 2,4-Dichloro-6-fluorophenol CAS 344-21-8 Based on Quantitative Evidence


Synthesis of Fluorinated Pharmaceutical Intermediates

The combination of enhanced acidity (pKa 6.80) and regioselective SNAr activation makes 2,4-dichloro-6-fluorophenol an ideal building block for constructing fluorinated aromatic cores in drug discovery. Its high purity (≥97%) ensures reliable performance in multi-step syntheses, where it can be used as a precursor for introducing diverse functional groups via substitution of the 4-chloro group, followed by further modifications at the ortho-fluorine position .

Agrochemical Research and Development: Herbicide and Fungicide Synthesis

As a key intermediate in agrochemical synthesis, DCFP is valuable for developing new herbicides and fungicides . The specific halogenation pattern allows for efficient cross-coupling reactions, enabling the creation of diverse compound libraries for biological screening against plant pathogens. Its procurement-grade purity is critical for generating reproducible and interpretable structure-activity relationship (SAR) data .

Advanced Materials and Specialty Chemical Research

The unique electronic properties conferred by the mixed halogen substitution pattern (2,4-dichloro-6-fluoro) make this compound useful in material science research. It serves as a precursor for synthesizing novel polymers or liquid crystals with tailored properties . The ability to predictably functionalize the aromatic ring allows researchers to precisely tune the material's characteristics, a task that would be difficult or impossible with simpler, less-functionalized halophenols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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